1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea
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Description
1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
Antitumor and Anticholinesterase Activities
Research has highlighted the potential of thiazolyl urea derivatives in exhibiting significant biological activities, including antitumor and anticholinesterase effects. A series of coumarylthiazole derivatives containing aryl urea/thiourea groups showed inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with certain compounds demonstrating potent activity against these enzymes. This suggests their potential in therapeutic applications targeting neurological disorders (Kurt et al., 2015).
Antioxidant Properties
Further studies have synthesized urea, thiourea, and selenourea derivatives with thiazole moieties, which were screened for their in vitro antioxidant activity. Preliminary structure–activity relationship studies revealed that compounds containing selenourea functionality along with a halogen group exhibited potent activity, positioning these compounds as a new class of potent antioxidant agents (Reddy et al., 2015).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-16-6-3-7-17(10-16)23-20(28)25-21-24-18(13-29-21)11-19(27)26-9-8-14-4-1-2-5-15(14)12-26/h1-7,10,13H,8-9,11-12H2,(H2,23,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQVTMYNZBGERC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.